4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one
Overview
Description
4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C8H5FO3 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
High-Performance Liquid Chromatography
- 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one and related compounds have been utilized as fluorescent labeling reagents in high-performance liquid chromatography, particularly for the sensitive detection of amino acids like proline and hydroxyproline (Watanabe & Imai, 1981).
Microbial Enzyme Studies
- This compound has been used to study enzyme activities in microorganisms. For instance, its analogues have acted as substrates in the study of 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni (Michalover, Ribbons & Hughes, 1973).
Polymer Science
- In polymer science, derivatives of this compound have been synthesized and explored for their potential in engineering plastics and membrane materials due to their excellent solubility and thermal properties (Xiao et al., 2003).
Biodegradation Studies
- The compound's derivatives have been integral in the study of biodegradation processes by microorganisms, such as the degradation of fluorinated compounds by Sphingomonas sp. (Boersma et al., 2004).
Medicinal Chemistry
- It has also found applications in medicinal chemistry. For example, derivatives like 3-Fluoro-4-hydroxyprolines have been synthesized for their potential in targeted protein degradation, important in drug development (Testa et al., 2018).
Solid-State Chemistry
- In solid-state chemistry, studies on compounds like 3-Oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate provide insights into crystal structure and topotactic reactions (Gougoutas, Chang & Etter, 1976).
Antitumor Research
- Its derivatives have been synthesized and evaluated for their in vitro biological properties and potential as antitumor agents (Hutchinson et al., 2001).
Properties
IUPAC Name |
4-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEZGLPDQDKMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)C(=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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